molecular formula C13H13BrN2 B160457 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 127792-80-7

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B160457
CAS No.: 127792-80-7
M. Wt: 277.16 g/mol
InChI Key: FCKKUEPMSPRIAO-UHFFFAOYSA-N
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Description

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a tetrahydropyridinyl group at the 3rd position. Its molecular formula is C13H14BrN3, and it has a molecular weight of 292.17 g/mol .

Scientific Research Applications

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the bromination of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
  • 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine

Uniqueness

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to its specific substitution pattern on the indole ring and the presence of the tetrahydropyridinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKKUEPMSPRIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377119
Record name 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127792-80-7
Record name 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4.29 gm (77 mmol) potassium hydroxide in 50 ml methanol were added 5.0 gm (26 mmol) 5-bromoindole and 7.84 gm (51 mmol) 4piperidone .HCl.H2O and the reaction mixture was stirred for 18 hours at reflux under a nitrogen atmosphere. The reaction mixture was cooled to ambient temperature, diluted with 500 ml water and the mixture extracted well with dichloromethane. The combined organic extracts were washed with water followed by saturated aqueous sodium chloride and dried over sodium sulfate. The remaining organics were concentrated under reduced pressure to give 6.23 gm (86.5%) of the title compound as a yellow oil.
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
86.5%

Synthesis routes and methods II

Procedure details

Beginning with 6.2 gm (31.6 mMol) 5-bromo-1H-indole and 4.7 gm (30.6 mmol) 4-piperidone monohydrate hydrochloride, 7.93 gm (93%) of the title compound were recovered as a solid.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Yield
93%

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